molecular formula C5H8O2 B1293863 Dihydro-2H-pyran-3(4H)-one CAS No. 23462-75-1

Dihydro-2H-pyran-3(4H)-one

Cat. No.: B1293863
CAS No.: 23462-75-1
M. Wt: 100.12 g/mol
InChI Key: URUUZIAJVSGYRC-UHFFFAOYSA-N
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Description

Dihydro-2H-pyran-3(4H)-one, also known as 3,4-dihydro-2H-pyran, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic odor and is commonly used as a building block in organic synthesis. This compound is a member of the pyran family, which are six-membered heterocyclic compounds containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydro-2H-pyran-3(4H)-one can be synthesized through various methods. One common method involves the cyclization of 4-hydroxybutanal in the presence of an acid catalyst. This reaction proceeds via an intramolecular aldol condensation, forming the desired pyran ring structure.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2H-pyran. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dihydro-2H-pyran-3(4H)-one undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form 2H-pyran-3(4H)-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to tetrahydropyran using hydrogen gas in the presence of a metal catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atom in the pyran ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Scientific Research Applications

Dihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis. The compound forms stable tetrahydropyranyl ethers, which can be easily removed under acidic conditions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: The compound is used in the development of drugs and therapeutic agents due to its ability to form stable intermediates.

    Industry: It is employed in the production of polymers and resins, where it acts as a monomer or a cross-linking agent

Comparison with Similar Compounds

Dihydro-2H-pyran-3(4H)-one is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

This compound stands out due to its ability to form stable intermediates and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUUZIAJVSGYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178015
Record name 2H-Pyran-3(4H)-one, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23462-75-1
Record name 2H-Pyran-3(4H)-one, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-3(4H)-one, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-2H-pyran-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a practical and efficient method for synthesizing Dihydro-2H-pyran-3(4H)-one?

A: A practical synthetic procedure utilizes readily available α-ketoglutaric acid as a starting material. This method allows for the preparation of this compound in four steps, achieving a 31% overall yield. []

Q2: Can you elaborate on the significance of this compound as a building block in organic synthesis?

A: this compound serves as a valuable synthon for creating pyran-annulated heterocyclic compounds. These compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications. []

Q3: Are there any natural products containing the this compound structural motif? If so, can you provide an example and describe how its absolute configuration was determined?

A: Yes, oxocyclonerolidol, a natural product found in the essential oil of Bubonium graveolens, contains the this compound structural motif. Specifically, the (2R,6R)-(+)-6-ethenyl-2,6-dimethyl-2-(4-methylpent-3-en-1-yl)this compound enantiomer is found in this plant. Its absolute configuration was determined by comparing experimental and calculated vibrational circular dichroism (VCD) spectra. []

Q4: Beyond essential oils, have any novel compounds incorporating this compound been synthesized and characterized?

A: Yes, a novel compound incorporating the this compound moiety has been synthesized from a mixture of turmeric, ginger, and fenugreek seeds. This complex molecule, named 2-(5-(3,5-dihydroxy-6-(4-hydroxy-2-(methylperoxyamino)tetrahydro-2H-pyran-3-yloxy)4-phenyltetrahydro-2H-pyran-2-yloxy)-2-(methylperoxyamino)-6-(2,4,5-trihydroxy-6(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)tetrahydro-2H-pyran-3-yloxy)-5-hydroxy6-methyl-4-(methylperoxyamino)this compound, has been characterized using various spectroscopic techniques, and its molecular structure optimized by MM2 calculations. []

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